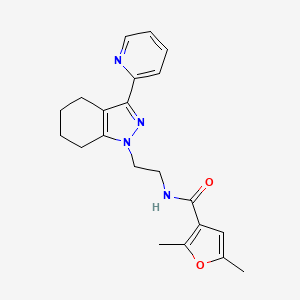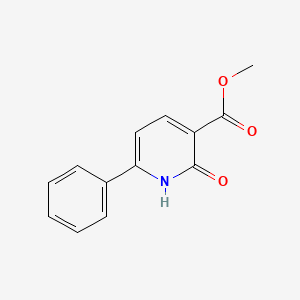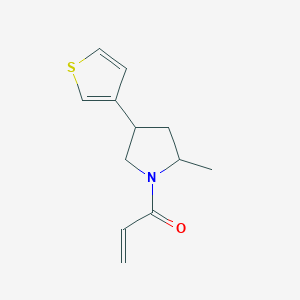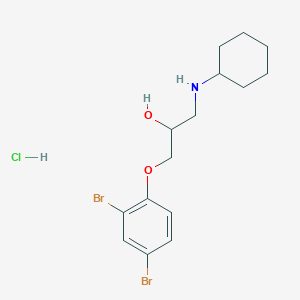
1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride, also known as ICI-118,551, is a selective β2 adrenergic receptor antagonist. This compound has been widely used in scientific research to understand the physiological and biochemical effects of β2 adrenergic receptors.
Mechanism of Action
1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride acts as a competitive antagonist of β2 adrenergic receptors. This means that it binds to the receptor site but does not activate it. By blocking the receptor, it prevents the activation of downstream signaling pathways that are normally triggered by the binding of natural agonists, such as epinephrine and norepinephrine.
Biochemical and Physiological Effects:
The blockade of β2 adrenergic receptors by this compound has been shown to have a number of physiological effects. For example, it can reduce heart rate and blood pressure, decrease airway resistance, and inhibit lipolysis in adipose tissue. These effects are consistent with the known functions of β2 adrenergic receptors in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride in lab experiments is its high selectivity for β2 adrenergic receptors. This allows researchers to specifically target these receptors without affecting other adrenergic receptors. However, one limitation is that its potency can vary depending on the experimental conditions, such as pH and temperature.
Future Directions
There are several future directions for research involving 1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride. One area of interest is the role of β2 adrenergic receptors in the immune system. Recent studies have shown that these receptors play a role in regulating immune cell function, and further research could lead to the development of new immunomodulatory therapies. Another area of interest is the development of more potent and selective β2 adrenergic receptor antagonists for use in clinical settings.
Synthesis Methods
The synthesis of 1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride involves the reaction of 2,4-dibromophenol with cyclohexylamine to form 2,4-dibromophenoxy-cyclohexylamine. This intermediate is then reacted with 2-(propan-2-ol) to form this compound hydrochloride.
Scientific Research Applications
1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride is commonly used in scientific research to study the function of β2 adrenergic receptors. These receptors are important in regulating the body's response to stress, exercise, and inflammation. By blocking the activity of these receptors, researchers can better understand their role in these processes.
properties
IUPAC Name |
1-(cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br2NO2.ClH/c16-11-6-7-15(14(17)8-11)20-10-13(19)9-18-12-4-2-1-3-5-12;/h6-8,12-13,18-19H,1-5,9-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJMTDFERFGIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(COC2=C(C=C(C=C2)Br)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Br2ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate](/img/structure/B2826639.png)
![1-(azepan-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2826640.png)
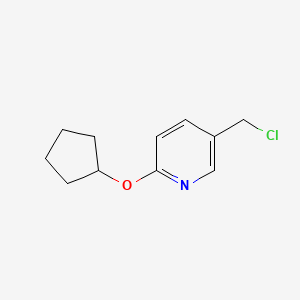
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2826645.png)
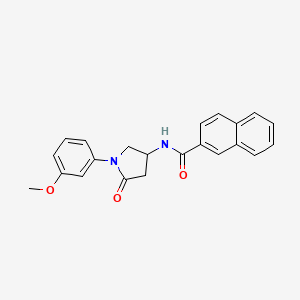

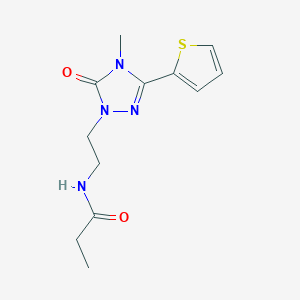
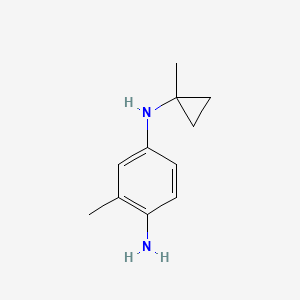
![3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2826654.png)
![2-[[1-(4-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2826655.png)
![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2826656.png)
